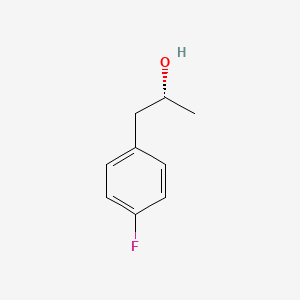

(2R)-1-(4-FLUOROPHENYL)PROPAN-2-OL

Beschreibung

(2R)-1-(4-Fluorophenyl)propan-2-ol is a chiral secondary alcohol characterized by a propan-2-ol backbone substituted with a 4-fluorophenyl group at the 1-position. The para-fluorine substituent on the aromatic ring enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical intermediates or bioactive molecule synthesis.

Eigenschaften

IUPAC Name |

(2R)-1-(4-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJGNXCUDQDKEB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-propanol typically involves the reduction of the corresponding ketone, ®-1-(4-Fluorophenyl)-2-propanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluorophenyl)-2-propanol may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(4-Fluorophenyl)-2-propanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: ®-1-(4-Fluorophenyl)-2-propanone

Reduction: ®-1-(4-Fluorophenyl)propane

Substitution: Various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

®-1-(4-Fluorophenyl)-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ®-1-(4-Fluorophenyl)-2-propanol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in enzymes or receptors, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Substituent Analysis

The table below compares (2R)-1-(4-fluorophenyl)propan-2-ol with three structurally related compounds from the evidence:

*Calculated based on molecular formula.

Key Observations:

Chirality : The target compound and –7 analogs share chiral centers, but stereochemical differences (e.g., (1R,2R) vs. (2R)) may influence receptor binding or enzymatic interactions.

Functional Groups: Amino () and methoxy groups () introduce hydrogen-bonding capabilities absent in the target compound, affecting solubility and crystallinity.

Molecular Weight : The target compound has the lowest molecular weight, suggesting superior bioavailability compared to bulkier analogs like the pentanamide metabolite in .

Physicochemical Properties

*Estimated using substituent contributions.

- Lipophilicity : The target compound’s logP (~1.8) is intermediate, balancing the hydrophobicity of the fluorophenyl group with the hydroxyl group’s polarity. ’s higher logP (~2.3) reflects the chloro and methoxy substituents’ combined hydrophobic effects.

- Acidity/Basicity: The hydroxyl group in the target compound (pKa ~15–16 for alcohols) is less acidic than phenolic groups in ’s metabolite (pKa ~10), limiting its ionization at physiological pH .

Biologische Aktivität

(2R)-1-(4-Fluorophenyl)propan-2-ol, a chiral compound with the molecular formula C10H13F, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorophenyl group and a secondary alcohol contributes to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of (2R)-1-(4-Fluorophenyl)propan-2-ol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity, while the fluorophenyl moiety can engage in hydrophobic interactions within enzyme active sites or receptor binding pockets .

Key Mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been investigated for its potential role as a ligand in receptor binding studies, particularly in the context of neurological disorders .

Biological Activity and Therapeutic Applications

Research indicates that (2R)-1-(4-Fluorophenyl)propan-2-ol exhibits significant biological activity, particularly in the following areas:

1. Neuropharmacology

Studies have shown that this compound may have antidepressant-like effects. It has been evaluated for its potential to modulate neurotransmitter systems, including dopamine and norepinephrine pathways. For instance, certain analogs have demonstrated enhanced potency in inhibiting dopamine uptake compared to traditional antidepressants .

2. Antinociceptive Properties

In animal models, (2R)-1-(4-Fluorophenyl)propan-2-ol has been associated with antinociceptive effects, suggesting potential applications in pain management. Its action appears to involve modulation of pain pathways through interaction with opioid receptors .

Research Findings and Case Studies

A number of studies have explored the biological activity of (2R)-1-(4-Fluorophenyl)propan-2-ol and its analogs:

Comparative Analysis with Similar Compounds

Comparative studies highlight the uniqueness of (2R)-1-(4-Fluorophenyl)propan-2-ol relative to structurally similar compounds:

| Compound | Key Differences |

|---|---|

| (2R)-1-(4-Chlorophenyl)propan-2-ol | Lacks fluorine; different electronic properties may affect binding affinity. |

| (2R)-1-(4-Bromophenyl)propan-2-ol | Bromine substituent alters lipophilicity and receptor interactions compared to fluorine. |

| (2R)-1-(4-Methylphenyl)propan-2-ol | Methyl group influences steric hindrance and potentially reduces binding efficiency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.